molecular formula C9H7FOS B577229 (5-Fluoro-1-benzothiophen-2-yl)methanol CAS No. 13771-73-8

(5-Fluoro-1-benzothiophen-2-yl)methanol

Cat. No. B577229
Key on ui cas rn: 13771-73-8
M. Wt: 182.212
InChI Key: MLMIMHHVDSBESY-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

MnO2 (4.298 g, 49.45 mmol) was added to a solution of (5-fluorobenzo[b]-thiophen-2-yl)methanol (I-50b: 1.8 g, 9.89 mmol) in DCM (50 mL) and the resulting reaction mass was stirred at 52° C. for 2 hours. The reaction was monitored by TLC (30% ethyl acetate in hexane). The reaction mass was cooled to room temperature, filtered off the catalyst through a celite bed and washed the celite bed with DCM. The filtrate was concentrated under reduced pressure and dried under vacuum to afford 1.5 g of the product (88.23% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.298 g
Type
catalyst
Reaction Step Three
Yield
88.23%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]2[S:6][C:7]([CH2:9][OH:10])=[CH:8][C:4]=2[CH:3]=1.C(OCC)(=O)C>C(Cl)Cl.CCCCCC.O=[Mn]=O>[F:1][C:2]1[CH:12]=[CH:11][C:5]2[S:6][C:7]([CH:9]=[O:10])=[CH:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
FC1=CC2=C(SC(=C2)CO)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
4.298 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52 °C
Stirring
Type
CUSTOM
Details
was stirred at 52° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered off the catalyst through a celite bed
WASH
Type
WASH
Details
washed the celite bed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 88.23%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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